2-Decen-1-ol

描述

2-Decenol is a natural product found in Houttuynia cordata with data available.

生物活性

2-Decen-1-ol is a long-chain unsaturated alcohol that has garnered attention due to its diverse biological activities. This compound, found in various natural sources, exhibits significant potential in fields such as antimicrobial research, flavor enhancement, and even anticancer studies. The following sections will delve into the biological activities of this compound, supported by relevant data tables and case studies.

This compound is characterized by its chemical formula and is primarily derived from the essential oils of various plants. It is often identified in the volatile organic compounds (VOCs) of certain food products, such as rice and herbs. The presence of this compound can influence both flavor profiles and health benefits associated with these foods.

Antimicrobial Activity

Research Findings:

Numerous studies have evaluated the antimicrobial properties of this compound. For instance, a study examining the essential oils of Morus nigra and Ocimum basilicum identified this compound as one of the active compounds with notable cytotoxic effects against various cancer cell lines. The cytotoxicity was quantified using the MTT assay, revealing promising IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:

| Cell Line | IC50 (μg/mL) |

|---|---|

| MDA-MB-231 | 11.31 |

| MCF-7 | 15.45 |

| HepG2 | 18.90 |

| Huh-7 | 26.33 |

| LoVo | 30.17 |

| HCT116 | 36.76 |

These results indicate that this compound could be a candidate for developing new anticancer therapies .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity. A study focused on the antifungal efficacy of essential oils reported that compounds similar to this compound inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values indicated effective concentrations for inhibiting fungal growth:

| Compound | MIC (μg/mL) |

|---|---|

| 2-Decenal | 31.25 |

| Other Compounds | Varies |

This suggests that this compound may play a crucial role in formulations aimed at combating fungal infections .

Flavor Enhancement

Another area where this compound is relevant is in food science, particularly regarding flavor enhancement. Studies have indicated that this compound can positively influence sensory attributes in food products, making it valuable in culinary applications:

| Compound | Flavor Profile Impact |

|---|---|

| 2-Decenal | Enhances aroma |

| Other Alcohols | Varies |

The positive correlation between certain flavor compounds and microbial activity suggests that utilizing this compound can improve both taste and safety in food products .

Case Studies

Case Study: Anticancer Potential

A notable case study involving the combination extract of Morus nigra and Ocimum basilicum highlighted the role of this compound in enhancing anticancer activity through its cytotoxic effects on various cancer cell lines. The study emphasized the need for further research into the mechanisms behind this activity.

Case Study: Antifungal Efficacy

In another investigation, researchers explored the antifungal properties of essential oils containing this compound against biofilms formed by Streptococcus mutans. The results demonstrated significant inhibition of biofilm formation, indicating potential applications in dental health products .

科学研究应用

Antimicrobial Properties

Overview:

2-Decen-1-ol has demonstrated notable antimicrobial activity against various pathogens, particularly in dental care. Research indicates its effectiveness against biofilms formed by Streptococcus mutans, a bacterium linked to dental caries.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Effectiveness |

|---|---|---|---|

| Streptococcus mutans | 125 mg/L | 250 mg/L | Strong against biofilm formation |

| Candida albicans | 100 mg/L | 200 mg/L | Moderate inhibition |

This compound's ability to inhibit biofilm formation suggests potential use in oral hygiene products, reducing reliance on synthetic antimicrobials.

Role in Plant Defense Mechanisms

Overview:

As a volatile organic compound (VOC), this compound plays a critical role in plant signaling and defense. It is emitted by plants during stress conditions, such as pest infestations, acting as an alarm pheromone that can trigger defensive responses in neighboring plants.

Case Study: Insect Attraction

A study involving button mushrooms revealed that the release of this compound correlated with changes in volatile profiles that attracted beneficial insects. This ecological role highlights its potential in sustainable agriculture practices.

Table 2: Potential Agricultural Applications of this compound

| Application | Description |

|---|---|

| Natural pesticide | Reduces pathogen load on crops |

| Plant growth enhancer | Stimulates defense mechanisms in neighboring plants |

| Insect attractant | Enhances attraction of pollinators and beneficial insects |

GABA Receptor Modulation

Recent studies suggest that this compound may act as a modulator of GABA receptors in certain organisms. This modulation can influence neurological responses and behaviors, presenting opportunities for pest management strategies.

Applications in Food Science

Flavoring Agent:

this compound and its derivatives are explored for their flavoring properties. They contribute to the aroma profiles of various foods and beverages, particularly in the spice industry, where they are used to enhance sensory attributes.

Table 3: Flavor Profiles Associated with this compound Derivatives

| Compound Derivative | Flavor Profile |

|---|---|

| 2-Hexyl-4-acetoxy tetrahydrofuran | Sweet, floral, fruity |

| Other derivatives | Various complex aroma clusters |

Nonlinear Optical Properties

Research into the nonlinear optical properties of compounds related to this compound indicates potential applications in optoelectronics and photonics. These studies focus on understanding charge transfer interactions that lead to nonlinear optical behavior, which could be utilized in developing advanced materials.

Insect Semiochemical Research

This compound has been identified as a component of semiochemicals in various insects, such as the European woodwasp (Sirex noctilio). Understanding its role can aid in developing pest control strategies by leveraging its natural signaling functions.

属性

CAS 编号 |

22104-80-9 |

|---|---|

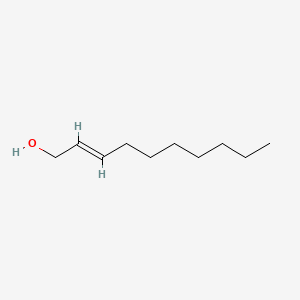

分子式 |

C10H20O |

分子量 |

156.26 g/mol |

IUPAC 名称 |

dec-2-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3 |

InChI 键 |

QOPYYRPCXHTOQZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC=CCO |

手性 SMILES |

CCCCCCC/C=C\CO |

规范 SMILES |

CCCCCCCC=CCO |

密度 |

0.842-0.848 |

Key on ui other cas no. |

22104-80-9 |

物理描述 |

Colourless liquid; Fatty rosy aroma |

溶解度 |

Slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。